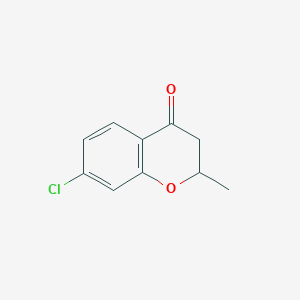

7-Chloro-2-methylchroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

7-chloro-2-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9ClO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-3,5-6H,4H2,1H3 |

InChI Key |

KITBAWUAFIUTFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C=C(C=C2)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of Chroman 4 Ones

General Synthetic Routes to the Chroman-4-one System

Cyclization Reactions of β-Aryloxypropionic Acids

A well-established and versatile method for the synthesis of chroman-4-ones is the intramolecular Friedel-Crafts acylation of β-aryloxypropionic acids. This acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution mechanism, where the carboxylic acid is converted into a more reactive acylating agent, typically an acylium ion, which then attacks the activated aromatic ring to form the six-membered heterocyclic ring of the chroman-4-one.

The reaction is commonly carried out in the presence of strong acids that can act as both catalyst and solvent. Polyphosphoric acid (PPA) is a widely used reagent for this transformation, as it is a powerful dehydrating agent and a non-oxidizing acid. thieme-connect.denih.gov Other acidic catalysts, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), sulfuric acid, and hydrofluoric acid, have also been employed. organic-chemistry.org

The general scheme for this reaction involves the preparation of the β-aryloxypropionic acid precursor, which is typically synthesized through the reaction of a phenol (B47542) with a β-halopropionic acid or an α,β-unsaturated acid or ester. The subsequent cyclization under acidic conditions affords the desired chroman-4-one. The regiochemical outcome of the cyclization is governed by the directing effects of the substituents on the aromatic ring.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | 80-100 | 1-4 | 70-90 |

| Eaton's Reagent | 25-60 | 2-6 | 75-95 |

| Sulfuric Acid | 0-25 | 1-3 | 60-80 |

Condensation and Intramolecular Annulation Approaches from 2'-Hydroxyacetophenones with Aldehydes

Another classical and widely employed strategy for the synthesis of chroman-4-ones involves the condensation of a 2'-hydroxyacetophenone (B8834) with an aldehyde, followed by an intramolecular Michael addition. This one-pot reaction typically proceeds under basic conditions and provides a direct route to 2-substituted and 2,3-disubstituted chroman-4-ones.

The reaction is initiated by a base-catalyzed aldol (B89426) condensation between the enolate of the 2'-hydroxyacetophenone and the aldehyde to form a chalcone (B49325) intermediate. Subsequent intramolecular conjugate addition of the phenolic hydroxyl group to the α,β-unsaturated ketone moiety of the chalcone leads to the formation of the chroman-4-one ring. youtube.com

A variety of bases can be used to promote this reaction, including alkali metal hydroxides (NaOH, KOH), alkoxides (NaOEt, KOt-Bu), and amines (piperidine, pyrrolidine). The choice of solvent and reaction temperature can influence the reaction rate and yield. In some cases, microwave irradiation has been shown to accelerate the reaction and improve yields. youtube.com

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pyrrolidine (B122466) | Toluene | Reflux | 60-85 google.com |

| NaOH/KOH | Ethanol | Room Temp to Reflux | 50-80 |

| Piperidine (B6355638) | Ethanol | Reflux | 55-75 |

Reduction of Chromones

The reduction of the C2-C3 double bond of a chromone (B188151) represents a straightforward method for the synthesis of the corresponding chroman-4-one. This transformation can be achieved through various reduction methods, with catalytic hydrogenation being one of the most common. mdpi.com

Catalytic hydrogenation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, under a hydrogen atmosphere. tcichemicals.com The reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure, can be optimized to achieve high yields and selectivity.

In addition to catalytic hydrogenation, other reducing agents can also be employed for the reduction of chromones. Sodium borohydride (B1222165) (NaBH4) in the presence of a Lewis acid or a transition metal catalyst can effectively reduce the double bond of chromones. masterorganicchemistry.comorganic-chemistry.org Dissolving metal reductions, such as with sodium amalgam, have also been reported for this transformation.

| Reducing Agent/Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|

| H2, Pd/C | Ethanol, Ethyl Acetate | Room Temperature | High yields, common method |

| H2, PtO2 | Acetic Acid, Ethanol | Room Temperature | Effective for various substrates |

| NaBH4 | Methanol, Ethanol | 0°C to Room Temp | Often requires a co-catalyst |

Cascade Radical Cyclization Reactions

In recent years, cascade radical cyclization reactions have emerged as a powerful and efficient tool for the construction of complex molecular architectures, including the chroman-4-one scaffold. nih.gov These reactions often proceed under mild conditions and exhibit high atom economy.

A common strategy involves the generation of a radical species that undergoes an intramolecular cyclization onto an appropriately positioned double or triple bond, followed by further transformations to afford the final product. For the synthesis of chroman-4-ones, a typical approach involves the radical cyclization of 2-(allyloxy)arylaldehydes. rsc.org

The reaction can be initiated by various radical initiators, and the nature of the initially formed radical can be tuned to introduce different substituents at the 3-position of the chroman-4-one ring. This methodology allows for the synthesis of a diverse range of functionalized chroman-4-ones.

Zinc-Mediated Decarboxylative β-Alkylation and Dechlorination Methods

A novel and efficient approach for the synthesis of 2-alkyl-substituted chroman-4-ones involves a zinc-mediated cascade reaction of 3-chlorochromones. rsc.org This method utilizes commercially available starting materials and proceeds under mild conditions without the need for heat, light, or heavy metal catalysts.

The reaction is believed to proceed via a cascade process involving a decarboxylative β-alkylation and a subsequent dechlorination. This transformation tolerates a variety of functional groups on both the alkylating agent and the 3-chlorochromone, providing access to a diverse library of 2-substituted chroman-4-one derivatives.

Targeted Synthesis of 7-Chloro-2-methylchroman-4-one and Related Structures

The general synthetic methodologies described above can be applied to the targeted synthesis of this compound.

Via Cyclization of β-Aryloxypropionic Acid: The synthesis would commence with the preparation of 3-(4-chlorophenoxy)butanoic acid. This precursor can be synthesized by the reaction of 4-chlorophenol (B41353) with crotonic acid or a 3-halobutanoic acid derivative. Subsequent intramolecular Friedel-Crafts acylation of 3-(4-chlorophenoxy)butanoic acid, likely using polyphosphoric acid, would yield this compound. The chloro substituent at the 4-position of the phenol directs the cyclization to the ortho position, leading to the desired 7-chloro isomer.

Via Condensation of 2'-Hydroxyacetophenone: The reaction of 5-chloro-2-hydroxyacetophenone with acetaldehyde (B116499) in the presence of a base such as pyrrolidine or piperidine would provide a direct route to this compound. google.com The electron-withdrawing nature of the chloro group at the 5-position of the acetophenone (B1666503) activates the aromatic ring for the initial aldol condensation.

Via Reduction of Chromone: The catalytic hydrogenation of 7-chloro-2-methylchromone over a palladium catalyst would afford this compound in high yield. mdpi.com Alternatively, reduction with sodium borohydride could also be employed. The starting 7-chloro-2-methylchromone can be prepared through various methods, including the cyclization of the corresponding 2'-hydroxyacetophenone derivative. ijrpc.com

The selection of a particular synthetic route would depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to different functional groups.

Synthetic Pathways for this compound

The synthesis of this compound can be achieved through a multi-step process commencing with the reaction of 4-chlorophenol with crotonic acid. This reaction typically proceeds via a Michael addition of the phenoxide to the α,β-unsaturated acid, forming the intermediate 3-(4-chlorophenoxy)butanoic acid. Subsequent intramolecular Friedel-Crafts acylation of this intermediate leads to the cyclization and formation of the desired chroman-4-one ring system. The reaction is generally catalyzed by a strong acid, which facilitates the formation of the acylium ion necessary for the electrophilic aromatic substitution.

A general representation of this synthetic approach is outlined below:

Step 1: Michael Addition 4-Chlorophenol reacts with crotonic acid in the presence of a base to yield 3-(4-chlorophenoxy)butanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation The resulting carboxylic acid is then treated with a strong acid catalyst, such as polyphosphoric acid or methanesulfonic acid, to promote cyclization into this compound.

Table 1: Key Reagents and Intermediates in the Synthesis of this compound

| Compound Name | Role in Synthesis | Molecular Formula |

| 4-Chlorophenol | Starting Material | C₆H₅ClO |

| Crotonic acid | Reagent | C₄H₆O₂ |

| 3-(4-Chlorophenoxy)butanoic acid | Intermediate | C₁₀H₁₁ClO₃ |

| This compound | Final Product | C₁₀H₉ClO₂ |

Introduction of Methyl Substituents at C-2 in Chroman-4-ones

The introduction of a methyl group at the C-2 position of the chroman-4-one scaffold is a crucial step in the synthesis of this compound. This is typically achieved by using a reactant that provides the three-carbon backbone including the C-2 methyl group. In the synthetic pathway described above, crotonic acid (trans-2-butenoic acid) serves this purpose. The methyl group of crotonic acid directly becomes the C-2 methyl substituent in the final chroman-4-one product.

Alternative strategies for introducing substituents at the C-2 position often involve the condensation of a substituted phenol with a β-ketoester or an α,β-unsaturated aldehyde or ketone. The specific nature of the reactant determines the substitution pattern at the C-2 and C-3 positions of the resulting chroman-4-one.

Synthetic Routes for 6-Chloro-7-methoxy-2-methylchroman-4-one

A specific synthetic route for a related compound, 6-chloro-7-methoxy-2-methylchroman-4-one, has been reported. This synthesis involves the reaction of 4-chloro-3-methoxyphenol (B1631401) with crotonic acid in the presence of methanesulfonic acid. The reaction is heated to facilitate both the initial addition and the subsequent intramolecular cyclization in a one-pot manner. This method provides a good yield of the desired product after purification by column chromatography.

The reaction proceeds as follows: A solution of 4-chloro-3-methoxyphenol and crotonic acid in methanesulfonic acid is heated. After the reaction is complete, the mixture is poured into ice water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which is further purified.

Table 2: Synthesis of 6-Chloro-7-methoxy-2-methylchroman-4-one

| Starting Material | Reagent | Catalyst/Solvent | Product | Yield |

| 4-Chloro-3-methoxyphenol | Crotonic acid | Methanesulfonic acid | 6-Chloro-7-methoxy-2-methylchroman-4-one | 78% |

Three-Component Reaction Approaches for Chroman-4-one Derivatives

Three-component reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like chroman-4-one derivatives in a single step. These reactions typically involve the condensation of a phenol, an aldehyde, and a third component, which can vary depending on the desired substitution pattern.

For instance, a one-pot synthesis of flavanones (2-phenylchroman-4-ones) can be achieved through a Mannich-type reaction involving a 2-hydroxyacetophenone, an aromatic aldehyde, and an aniline, catalyzed by ethylenediamine (B42938) diacetate (EDDA). While not directly yielding 2-methylchroman-4-ones, this illustrates the utility of multi-component strategies in constructing the chroman-4-one core.

Mechanistic Investigations of Chroman-4-one Formation

Understanding the reaction mechanisms involved in the formation of chroman-4-ones is essential for optimizing reaction conditions and expanding the scope of these synthetic methodologies.

Elucidation of Reaction Pathways

The formation of the chroman-4-one ring via the reaction of a phenol with an α,β-unsaturated acid or its derivative generally proceeds through two key steps:

Michael Addition: The reaction is initiated by the nucleophilic attack of the phenoxide ion on the β-carbon of the α,β-unsaturated carbonyl compound. This conjugate addition results in the formation of a phenoxy-substituted carboxylic acid or a related intermediate.

Intramolecular Friedel-Crafts Acylation: The newly formed carboxylic acid (or its activated form) then undergoes an intramolecular electrophilic aromatic substitution. The hydroxyl group of the phenol directs the acylation to the ortho position. The reaction is facilitated by a strong acid, which protonates the carbonyl group of the carboxylic acid, leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to cyclization and the formation of the chroman-4-one structure after deprotonation.

Role of Catalysts and Reaction Conditions

Acid Catalysts: Strong acids are crucial for the intramolecular Friedel-Crafts acylation step. Protic acids like sulfuric acid and methanesulfonic acid, as well as Lewis acids like aluminum chloride, are commonly employed. Polyphosphoric acid (PPA) is a particularly effective reagent as it serves as both a catalyst and a dehydrating agent, driving the equilibrium towards the cyclized product. The choice of acid catalyst can significantly impact the reaction's success, with stronger acids generally leading to higher yields and shorter reaction times.

Base Catalysts: In reactions involving a Michael addition as the initial step, a base is often used to generate the more nucleophilic phenoxide ion from the starting phenol. This enhances the rate of the initial conjugate addition.

Reaction Conditions: The reaction temperature is a critical parameter. Higher temperatures are often required to overcome the activation energy of the Friedel-Crafts acylation step. However, excessively high temperatures can lead to side reactions and decomposition of the product. The choice of solvent can also influence the reaction outcome, although many of these cyclizations are performed under neat conditions with the acid catalyst also acting as the solvent.

Quantum Chemical Studies and Computational Mechanistic Insights

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and reactive properties of chroman-4-one derivatives. While specific computational studies on this compound are not extensively documented in dedicated publications, a wealth of information can be inferred from computational analyses of closely related halogenated and alkyl-substituted chroman-4-ones and chromones. These studies provide a robust framework for understanding the influence of the chloro and methyl groups on the molecule's behavior.

Theoretical investigations into various chromone derivatives have demonstrated the power of DFT in predicting molecular geometries, vibrational spectra, and electronic properties. d-nb.inforesearchgate.net For instance, studies on halogenated chromones, such as 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one, offer insights into how chloro substituents impact the molecule's electronic structure. researchgate.net

Molecular Geometry and Electronic Properties

DFT calculations are routinely used to optimize the molecular geometry of chroman-4-one derivatives, predicting bond lengths and angles with high accuracy. For related compounds, these theoretical values have shown excellent agreement with experimental data. researchgate.net The introduction of a chlorine atom at the C-7 position and a methyl group at the C-2 position in the chroman-4-one scaffold is expected to induce specific changes in its electronic properties. The chlorine atom, being an electron-withdrawing group, can influence the electron density distribution across the aromatic ring. Conversely, the methyl group is an electron-donating group.

Key electronic parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. d-nb.info A smaller HOMO-LUMO gap generally implies higher reactivity. In halogen-substituted compounds, the halogen atoms have been shown to play a vital role in stabilizing the LUMO level, which can, in turn, reduce the HOMO-LUMO energy gap and enhance chemical reactivity. nih.gov

Table 1: Representative Calculated Electronic Properties of a Dichlorinated Chromone Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.0 eV |

| Dipole Moment | 3.5 D |

(Note: Data is representative of typical values for dichlorinated chromone derivatives as specific data for this compound is not available.)

Mechanistic Insights from Computational Studies

Computational studies are also pivotal in understanding the reaction mechanisms involved in the synthesis of chroman-4-ones. The common synthetic route involves a base-mediated aldol condensation of a 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition. gu.senih.gov Quantum chemical calculations can model the transition states and intermediates of this reaction pathway, helping to determine the lowest energy pathway and predict the stereochemical outcome. For example, in the synthesis of a related compound, 3-bromo-2-pentylchroman-4-one, computational studies were used to confirm the higher stability of the cis-isomer, which was the major product observed experimentally. nih.govacs.org

Furthermore, Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the electron density distribution and predict sites of electrophilic and nucleophilic attack. d-nb.info In the MEP map of a chroman-4-one derivative, the region around the carbonyl oxygen typically shows a negative potential (red/yellow), indicating its susceptibility to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack. d-nb.info

Table 2: Key Computational Chemistry Concepts and Their Applications to Chroman-4-ones

| Concept | Application |

|---|---|

| Density Functional Theory (DFT) | Used to calculate optimized geometries, electronic properties, and vibrational frequencies. researchgate.net |

| HOMO-LUMO Analysis | Provides insights into chemical reactivity and electronic transitions. d-nb.info |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. d-nb.info |

| Transition State Theory | Elucidates reaction mechanisms and predicts product stereochemistry. acs.org |

Iii. Exploration of Biological Activities and Molecular Targets Preclinical

Anti-Sirtuin Activity

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that are considered important drug targets due to their involvement in pathologies like cancer and neurodegenerative diseases. nih.govnih.gov The chroman-4-one scaffold has been identified as a potent and selective inhibitor of Sirtuin 2 (SIRT2). nih.govhelsinki.fi

Research has demonstrated that trisubstituted 2-alkyl-chroman-4-ones are selective SIRT2 inhibitors with IC50 values in the low micromolar range. helsinki.fiacs.org The inhibitory activity is significantly influenced by the substitution pattern on the chroman-4-one ring. Specifically, substitutions at the 2-, 6-, and 8-positions are crucial for potency. nih.govnih.gov Derivatives with larger, electron-withdrawing groups at the 6- and 8-positions have shown favorable activity. nih.govnih.gov

Studies on a series of chroman-4-one derivatives revealed high selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. nih.govnih.gov For instance, while potent inhibition of SIRT2 is observed, the same compounds show significantly less activity against SIRT1 and SIRT3. acs.org This selectivity is a key characteristic for developing targeted therapies. The presence of a substituent in the 2-position is considered essential for SIRT2 inhibition. acs.org

| Compound | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) at 200 µM | SIRT3 Inhibition (%) at 200 µM |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | - | - |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | - | - |

| 6-Chloro-2-pentylchroman-4-one | - | - | - |

SIRT2 is involved in cell cycle regulation, and its inhibition leads to the hyperacetylation of substrates like α-tubulin. nih.gov Chroman-4-one-based SIRT2 inhibitors have been shown to increase the acetylation level of α-tubulin in cancer cell lines, confirming that SIRT2 is likely the intracellular target. nih.govhelsinki.fi The antiproliferative effects of these compounds in breast and lung cancer cells correlate with their SIRT2 inhibition potency. nih.govacs.org

The mechanism of inhibition is tied to the specific binding of the chroman-4-one scaffold within the enzyme's active site. nih.gov A homology model of SIRT2 suggests a binding mode consistent with the observed structure-activity relationship data. nih.govhelsinki.fi The intact carbonyl group and an alkyl chain of three to five carbons in the 2-position are critical features for high potency. nih.gov

Anticonvulsant and Antiepileptic Potential

The chroman-4-one structure is a recognized pharmacophore in the development of anticonvulsant agents. biointerfaceresearch.comnih.gov Derivatives of this scaffold have been evaluated for their potential to manage seizures.

The pentylenetetrazole (PTZ)-induced seizure model is a standard preclinical test used to identify compounds with potential anticonvulsant activity, particularly for generalized seizures. meliordiscovery.comnih.gov In this model, administration of PTZ, a GABA receptor antagonist, induces clonic and tonic convulsions in animals. meliordiscovery.complos.org The efficacy of a test compound is measured by its ability to delay the onset of seizures or prevent mortality. plos.orgresearchgate.net

Specific derivatives of chroman-4-one featuring 7-chloro and 2-methyl substitutions have demonstrated significant anticonvulsant effects. researchgate.net A study investigating various 3-azolylchromanones identified trans-7-chloro-3-(1H-imidazol-1-yl)-2-methylchroman-4-one as a compound that exhibited significant action in delaying PTZ-induced seizures and protecting against mortality in mice. researchgate.net This highlights the importance of the specific substitution pattern on the chroman-4-one core for achieving anticonvulsant activity. The presence of both the 7-chloro and the 2-methyl groups appears to contribute to the observed efficacy in this preclinical model. researchgate.net

| Compound | Key Substitutions | Observed Activity |

|---|---|---|

| trans-7-chloro-3-(1H-imidazol-1-yl)-2-methylchroman-4-one | 7-Chloro, 2-Methyl, 3-(1H-imidazol-1-yl) | Significant delay in seizures and protection against PTZ-induced mortality. researchgate.net |

| 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one | 7-Chloro, 3-(1H-imidazol-1-yl) | Effective in delaying seizures and showed maximum protection against mortality. researchgate.net |

Antiparasitic Activity

The chroman-4-one scaffold is found in a variety of naturally occurring compounds, such as flavanones, which have been reported to possess a wide range of biological activities, including antiparasitic effects. nih.gov However, specific preclinical studies detailing the antiparasitic activity of 7-Chloro-2-methylchroman-4-one itself are not extensively documented in the reviewed literature. The potential for this activity is generally inferred from the properties of the broader class of chromanone-containing compounds. nih.gov

Inhibition of Parasitic Enzymes (e.g., Pteridine Reductase 1)

Research has identified the chroman-4-one scaffold as a promising starting point for the development of inhibitors against Pteridine Reductase 1 (PTR1), a crucial enzyme in the folate biosynthesis pathway of trypanosomatid parasites. mdpi.com This enzyme provides a metabolic bypass to dihydrofolate reductase (DHFR), a common antiparasitic drug target, thus contributing to drug resistance. mdpi.com

In a study evaluating a series of chroman-4-one analogues, this compound (referred to as compound 1 in the study) was identified as a notable inhibitor of PTR1 from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). mdpi.com The compound demonstrated a higher potency against TbPTR1 compared to LmPTR1. mdpi.com Specifically, it recorded an IC₅₀ value of 31 µM against TbPTR1, with a percentage of inhibition of 81% at a 50 µM concentration. mdpi.com Its activity against LmPTR1 was less pronounced, with an IC₅₀ value of 115 µM. mdpi.com

The inhibitory activity was further elucidated through crystallographic studies, which solved the structure of TbPTR1 in a complex with this compound, providing a structural basis for its mechanism of action and for future structure-based drug design. mdpi.com

Efficacy against Protozoan Parasites (e.g., Trypanosoma brucei, Leishmania spp.)

Building on its enzymatic inhibition profile, this compound has been evaluated for its direct antiparasitic activity against the protozoans responsible for Human African Trypanosomiasis (sleeping sickness) and Leishmaniasis. mdpi.com

The compound demonstrated efficacy against the bloodstream form of Trypanosoma brucei, exhibiting an IC₅₀ value of 18 µM. mdpi.com It also showed activity against Leishmania infantum amastigotes, with an IC₅₀ value of 33 µM. mdpi.com The selectivity of the compound was assessed by comparing its activity against the parasites with its cytotoxicity against a human cell line (HepG2), yielding a selectivity index greater than 7, which suggests a degree of selective toxicity towards the parasites. mdpi.com Among the chroman-4-one derivatives tested, this compound emerged as the most potent against both T. brucei and L. infantum. mdpi.com

Table 1: In Vitro Activity of this compound against Parasitic Enzymes and Parasites

| Target | Species | IC₅₀ (µM) |

| Enzyme | ||

| PTR1 | Trypanosoma brucei | 31 |

| PTR1 | Leishmania major | 115 |

| Parasite | ||

| Bloodstream form | Trypanosoma brucei | 18 |

| Amastigotes | Leishmania infantum | 33 |

Data sourced from Di Pisa et al., 2017. mdpi.com

Other Investigated Biological Activities (Preclinical)

Beyond its antiparasitic properties, the broader class of chromanones has been investigated for various other biological activities. However, specific preclinical data focusing solely on this compound for the activities listed below are not extensively available in the current scientific literature. The following sections reflect the general potential of the chromanone scaffold.

While the chromanone scaffold is a core component of flavonoids, which are well-known for their antioxidant properties, specific studies detailing the antioxidant mechanisms of this compound are limited. Generally, the antioxidant activity of related flavonoid and chromanone compounds involves mechanisms such as scavenging free radicals and chelating metal ions involved in the generation of reactive oxygen species (ROS). nih.gov

Chroman-4-one derivatives are recognized for their potential anti-inflammatory effects. nih.gov Investigations into related compounds have shown that they can inhibit key inflammatory mediators and pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) signaling. nih.gov However, research delineating the specific anti-inflammatory pathways modulated by this compound has not been identified.

The chroman-4-one structure is a recurring motif in compounds evaluated for anticancer properties. nih.gov Studies on various derivatives have demonstrated cytotoxic and anti-proliferative effects against a range of human cancer cell lines. For instance, certain 2'-chloro-substituted chroman-4-ones have shown significant cytotoxic activity against cell lines including human promyelocytic leukemia (HL-60). nih.gov Other novel chroman-4-one derivatives have been tested for their anti-proliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, showing effects that correlate with the inhibition of enzymes like Sirtuin 2 (SIRT2). acs.org Despite these findings for related structures, specific data on the anti-proliferative effects of this compound against HL-60, MCF-7, or A549 cells are not detailed in the available literature.

The 7-chlorochroman structure has been utilized as a scaffold in the development of antagonists for the Transient Receptor Potential Vanilloid-1 (TRPV1), a receptor involved in pain signaling. nih.gov However, these antagonists are typically complex molecules where the 7-chloro-chroman-4-one core is significantly modified with other large chemical moieties. There is no direct evidence available to suggest that the simple this compound molecule itself acts as a TRPV1 antagonist.

Preclinical Research on this compound and Carbonic Anhydrase Inhibition

Extensive searches of publicly available scientific literature and research databases did not yield any specific preclinical data on the carbonic anhydrase inhibition activity of the chemical compound this compound.

While the broader classes of chromone (B188151), coumarin, and chroman-4-one derivatives have been investigated for their potential as carbonic anhydrase inhibitors, no studies were identified that specifically evaluate the inhibitory effects of this compound on any of the carbonic anhydrase isoforms.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the molecular targets related to the carbonic anhydrase inhibition of this particular compound as per the requested outline. The scientific community has not published research that would fulfill the specific requirements of section "3.4.5. Carbonic Anhydrase Inhibition" for this compound.

Iv. Structure Activity Relationship Sar Studies of 7 Chloro 2 Methylchroman 4 One and Analogues

Impact of Halogenation at Position 7

The electronic properties and size of substituents on the aromatic ring of the chroman-4-one scaffold play a critical role in modulating biological activity. Halogenation, particularly at position 7, is a key strategy explored in medicinal chemistry to enhance the potency of various compounds.

The introduction of a chlorine atom into a biologically active molecule can substantially improve its therapeutic properties. researchgate.neteurochlor.org In the context of chroman-4-one analogues, a chlorine substituent at position 7 is often associated with enhanced biological potency. This enhancement can be attributed to several factors. The chlorine atom is an electron-withdrawing group, and studies on related chroman-4-one series have shown that electron-poor compounds are generally more potent inhibitors of certain enzymes, such as Sirtuin 2 (SIRT2), than electron-rich compounds. acs.orgnih.gov

Furthermore, the introduction of a chlorine atom increases the lipophilicity of the molecule. researchgate.neteurochlor.org This can lead to improved cell membrane permeability, allowing the compound to reach its intracellular target more effectively. researchgate.net The positive effect of chlorine may also be associated with the potential for nonbonding interactions between the chlorine atom and the biological target's binding site. researchgate.net

| Physicochemical Effect | Consequence for Biological Potency | Reference |

|---|---|---|

| Increases Lipophilicity | May enhance cell membrane permeability and partitioning into lipophilic domains of proteins. | researchgate.net |

| Electron-Withdrawing Nature | Can enhance activity, as electron-poor chroman-4-ones show greater potency as SIRT2 inhibitors. | acs.orgnih.gov |

| Potential for Nonbonding Interactions | Can contribute to stronger binding affinity at the target site. | researchgate.net |

While chlorine at position 7 can be beneficial, the specific halogen used is crucial, as demonstrated by comparative studies on related scaffolds. For instance, in a series of chroman-4-one derivatives evaluated as SIRT2 inhibitors, a fluorinated analogue at position 7 showed only weak inhibitory activity. acs.orgnih.gov This suggests that while electron-withdrawing properties are important, other factors such as atomic size, lipophilicity, and the ability to form specific interactions also play a significant role. Fluorine is the most electronegative element but is smaller than chlorine, which may affect how the molecule fits into and interacts with the target's binding pocket. In contrast, studies on substitutions at other positions of the chroman-4-one ring have shown that changing a chloro substituent to a larger but less electronegative bromo substituent was well-tolerated and maintained high potency. acs.org

| Substituent at Position 7 | Observed Biological Effect (SIRT2 Inhibition) | Reference |

|---|---|---|

| Fluorine | Weak inhibitory activity (18% inhibition). | acs.orgnih.gov |

| Chlorine | Generally favorable due to electron-withdrawing properties. | acs.orgnih.gov |

Influence of Alkyl Group at Position 2

The presence of a substituent at the 2-position is considered crucial for the biological activity of many chroman-4-one derivatives. acs.org For example, 6-bromochroman-4-one, which lacks a substituent at the 2-position, shows no inhibitory activity against SIRT2, highlighting the necessity of this functional group. acs.org A methyl group, as in 7-Chloro-2-methylchroman-4-one, is often sufficient to impart biological activity. Docking studies of related chroman-4-one analogues into a homology model of SIRT2 have suggested that the methyl group at the 2-position can be positioned in a small hydrophobic pocket, contributing to the binding affinity. acs.org Furthermore, substitutions at the C-2 position with various groups, including alkyls, have been shown to yield compounds with a broad spectrum of antibacterial activity. nih.gov

The biological activity of 2-alkylchroman-4-ones is highly dependent on the length and branching of the alkyl chain. acs.orgnih.gov Studies on a series of SIRT2 inhibitors have shown a clear relationship between alkyl chain length at the C-2 position and inhibitory potency. acs.orgnih.gov

Chain Length: An alkyl chain of three to five carbons was found to be crucial for high potency. nih.gov For instance, a derivative with an n-propyl chain showed good activity, while the analogue with an n-pentyl group was identified as having the most optimal length among the studied derivatives. acs.orgnih.gov Increasing the chain length further to n-heptyl resulted in a decrease in activity. acs.orgnih.gov This suggests the presence of a hydrophobic pocket of a specific size at the biological target. acs.org

Branching: Branching of the alkyl chain in the vicinity of the chroman-4-one ring generally leads to decreased activity. acs.orgnih.gov An isopropyl analogue was found to be less active than its straight-chain n-propyl counterpart. acs.orgnih.gov This indicates that bulky groups directly connected to the ring system may cause steric hindrance, diminishing the inhibitory effect. acs.org

| C-2 Substituent | Relative Inhibitory Activity | Inference | Reference |

|---|---|---|---|

| n-Propyl | Good (76% inhibition, IC₅₀ 10.6 μM) | Effective chain length. | acs.orgnih.gov |

| n-Pentyl | Optimal | Optimal fit in the target's hydrophobic pocket. | acs.orgnih.gov |

| n-Heptyl | Moderate (57% inhibition) | Chain may be too long for optimal binding. | acs.orgnih.gov |

| Isopropyl | Less active (52% inhibition) than n-propyl | Branching near the ring causes steric hindrance. | acs.orgnih.gov |

Stereochemical Considerations and Enantioselectivity in Biological Activity

The presence of a substituent at the C-2 position, such as the methyl group in this compound, creates a chiral center. This means the compound can exist as a pair of enantiomers (R and S forms). These enantiomers are non-superimposable mirror images and can interact differently with chiral biological targets like enzymes and receptors, potentially leading to different pharmacological effects. This phenomenon is known as enantioselectivity.

The enantioselective design of chroman-4-one derivatives has been explored in the development of potent anti-HIV-1 agents. nih.gov In the case of SIRT2 inhibitors, one study found that a specific enantiomer, (−)-6,8-dichloro-2-pentylchroman-4-one, exhibited an IC₅₀ value identical to that of the racemic mixture, suggesting that in this particular instance, both enantiomers may contribute similarly to the observed activity or that one is significantly more active and comprises the bulk of the inhibitory effect seen in the racemate. acs.org However, the differential activity of enantiomers is a critical consideration in drug design, as one enantiomer (the eutomer) may be responsible for the desired therapeutic effect while the other (the distomer) could be inactive or contribute to side effects.

Substituent Effects at Other Positions (C-3, C-6, C-8) on Biological Profiles

The biological activity of chroman-4-one derivatives can be significantly modulated by the nature and position of substituents on the chroman ring system. Beyond the C-7 and C-2 positions, modifications at the C-3, C-6, and C-8 positions have been shown to influence the pharmacological profiles of these compounds, particularly in the context of enzyme inhibition and anticancer activity.

Synthetic modifications at the C-3, C-6, and C-8 positions of chroman-4-ones have been explored to develop novel therapeutic agents. gu.segu.se For instance, the introduction of various substituents at the 3-position has been achieved through bromination followed by substitution reactions, yielding derivatives with amino, acetoxy, and cyano groups. gu.segu.se These modifications are crucial for exploring the chemical space around the chroman-4-one scaffold and understanding the structural requirements for specific biological activities.

In the context of sirtuin 2 (SIRT2) inhibition, a target for aging-related diseases like neurodegenerative disorders, the substitution pattern on the aromatic ring of the chroman-4-one scaffold plays a critical role. nih.gov Research has shown that larger, electron-withdrawing substituents at the C-6 and C-8 positions are favorable for potent SIRT2 inhibitory activity. nih.govacs.org This is exemplified by a series of 2-alkyl-substituted chroman-4-ones where halogen substitutions at C-6 and C-8 led to some of the most potent inhibitors. nih.gov For example, the introduction of a chloro group at C-6 and a bromo group at C-8 in a 2-pentylchroman-4-one derivative resulted in a significant increase in SIRT2 inhibition. researchgate.net

The following table summarizes the structure-activity relationships of various chroman-4-one analogues with substitutions at the C-6 and C-8 positions concerning their SIRT2 inhibitory activity.

| Compound | R6 | R8 | SIRT2 Inhibition (%) at 200 µM | IC50 (µM) |

| 2-Pentylchroman-4-one | H | H | - | >200 |

| 6-Chloro-2-pentylchroman-4-one | Cl | H | 78 | 10.6 |

| 8-Chloro-2-pentylchroman-4-one | H | Cl | 72 | 16.2 |

| 6,8-Dichloro-2-pentylchroman-4-one | Cl | Cl | 85 | 5.5 |

| 6-Bromo-2-pentylchroman-4-one | Br | H | 81 | 7.9 |

| 8-Bromo-2-pentylchroman-4-one | H | Br | 79 | 9.1 |

| 6,8-Dibromo-2-pentylchroman-4-one | Br | Br | 92 | 1.5 |

| 6-Chloro-8-bromo-2-pentylchroman-4-one | Cl | Br | 88 | 2.1 |

Data sourced from studies on SIRT2 inhibition by chroman-4-one derivatives. nih.govresearchgate.net

The data clearly indicates that the presence of electron-withdrawing halogens at both C-6 and C-8 positions enhances the inhibitory potency against SIRT2, with the dibromo-substituted analogue being the most active compound. nih.gov

Furthermore, substitutions at the C-3 position have been investigated for their potential to modulate biological activity. The introduction of a benzylidene group at the C-3 position of the chroman-4-one scaffold has been a common strategy in the design of anticancer agents. researchgate.net The cytotoxic activity of these 3-benzylidenechroman-4-ones is influenced by the substitution pattern on both the chroman ring and the benzylidene moiety. researchgate.net For instance, the presence of methoxy groups at C-8 has been noted in some derivatives with cytotoxic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches in Chroman-4-ones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me This approach is valuable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the mechanism of action at a molecular level. fiveable.me

In the field of chroman-4-one research, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including enzyme inhibition and agonistic or antagonistic effects on receptors. For the closely related chromone (B188151) derivatives, 3D-QSAR models have been successfully developed to understand their activity as monoamine oxidase (MAO) inhibitors. nih.gov These models, which consider the three-dimensional properties of the molecules, have shown a high correlation between the structural features and the inhibitory activity, with a significant model yielding an R² value of 0.9064 and a Q² value of 0.8239. nih.gov

For a series of 8-substituted chromen-4-one-2-carboxylic acid derivatives acting as agonists for the orphan G protein-coupled receptor 35 (GPR35), 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These studies generated statistically significant models that highlighted the importance of steric, electrostatic, and hydrophobic properties of the substituents in determining the agonist activity. The contour maps derived from these models provide a visual representation of the regions where modifications to the molecule would likely lead to enhanced activity, thus guiding the design of more potent agonists. researchgate.net The CoMFA model for this series of compounds resulted in a cross-validated coefficient (q²) of 0.610 and a non-cross-validated coefficient (r²) of 0.918, indicating a robust and predictive model. researchgate.net

The general process for developing a QSAR model for chroman-4-one derivatives would typically involve the following steps:

Data Set Selection: A series of chroman-4-one analogues with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: Various physicochemical, electronic, and steric parameters (descriptors) are calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to generate a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

While specific QSAR studies focusing solely on this compound analogues are not extensively detailed in the public domain, the successful application of these methods to the broader classes of chroman-4-ones and chromones demonstrates the utility of QSAR in guiding the rational design of new derivatives with improved biological profiles. nih.govresearchgate.net These computational approaches can help in prioritizing the synthesis of compounds, thereby saving time and resources in the drug discovery process. fiveable.me

V. Advanced Research Techniques and Methodologies Applied to Chroman 4 Ones

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental for determining the carbon-hydrogen framework of chroman-4-ones.

¹H NMR: In the proton NMR spectrum of a compound like 7-Chloro-2-methylchroman-4-one, distinct signals would be expected. For instance, the methyl group at the C2 position would likely appear as a doublet. The protons on the chroman ring would exhibit characteristic multiplets, with their chemical shifts and coupling constants providing information about their spatial relationships. Aromatic protons on the benzene (B151609) ring would appear in the downfield region, with their splitting patterns dictated by the substitution pattern. For example, in 7-hydroxy-4-methyl-chromen-2-one, the methyl group protons appear as a singlet at 2.36 ppm, while the aromatic protons resonate between 6.70 and 7.59 ppm rsc.org.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The carbonyl carbon (C4) of the chroman-4-one scaffold is typically observed in the highly deshielded region of the spectrum. Aromatic carbons and the carbons of the heterocyclic ring would have characteristic chemical shifts. For instance, the ¹³C NMR spectrum of a chromone (B188151) derivative showed signals for the C=C bond in the range of 110-155 ppm and the C=O bond at 161.62 ppm rsc.org.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of chroman-4-ones, aiding in their structural elucidation. Electron ionization (EI) is a common technique used. The mass spectrum of a chroman-4-one derivative will show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom, as in this compound, would be readily identifiable by the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes libretexts.org. Fragmentation patterns often involve cleavages of the heterocyclic ring, providing further structural insights libretexts.orgmsu.edu. For example, the mass spectrum of Hymecromone (7-hydroxy-4-methyl-2H-chromen-2-one) shows a clear molecular ion peak nist.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for Protons in Chroman-4-one Derivatives

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (at C2) | ~1.2 - 1.5 | Doublet |

| -CH (at C2) | ~4.3 - 4.6 | Multiplet |

| -CH₂ (at C3) | ~2.7 - 3.0 | Multiplet |

| Aromatic-H | ~6.8 - 7.8 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for Carbons in a this compound Backbone

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C4) | ~190 - 200 |

| C-Cl (C7) | ~130 - 135 |

| Aromatic C | ~115 - 160 |

| C2 | ~75 - 80 |

| C3 | ~45 - 50 |

| -CH₃ | ~20 - 25 |

X-ray Crystallography and Structural Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly documented, studies on related chroman-4-one derivatives reveal key structural features of this scaffold nih.gov.

Table 3: Representative Crystallographic Data for a Chroman-4-one Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 6.9508 |

| b (Å) | 11.3074 |

| c (Å) | 11.7833 |

| β (°) | 105.643 |

| Volume (ų) | 891.81 |

| Z | 4 |

Data for 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate researchgate.net.

Computational Chemistry and Molecular Modeling

Computational techniques are powerful tools for investigating the properties and interactions of chroman-4-ones at a molecular level, providing insights that complement experimental data.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. In the context of drug discovery, docking is used to predict the binding mode of a ligand (like a chroman-4-one derivative) to the active site of a target protein.

Studies on various chromone derivatives have utilized molecular docking to explore their potential as inhibitors of enzymes like the coronavirus main protease nih.gov. These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket. For instance, docking studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides revealed significant binding modes against the HERA protein, with docking scores indicating strong affinity nih.gov. Such insights are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors nih.govsemanticscholar.org.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions. MD simulations can be used to explore the conformational landscape of chroman-4-ones, the stability of ligand-protein complexes, and the influence of solvent on molecular behavior.

Computational methods are increasingly used in preclinical studies to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates. In silico ADMET prediction helps in the early identification of compounds with poor pharmacokinetic profiles, thereby reducing the time and cost of drug development mdpi.com.

For chromone derivatives, ADMET prediction tools have been used to evaluate properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity nih.gov. These predictions are based on the molecular structure and physicochemical properties of the compound. For example, in silico studies of chlorinated ethanoanthracene derivatives predicted their membrane permeability and metabolic stability mdpi.com. Such predictive models are valuable for prioritizing which chroman-4-one derivatives should be synthesized and advanced to more rigorous experimental testing researchgate.net.

Table 4: Predicted ADMET Properties for a Representative Chroman-4-one Derivative

| Property | Predicted Value/Classification |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP2D6 Inhibitor | Yes |

| hERG Inhibitor | Low Risk |

| Ames Test | Non-mutagenic |

Data is representative for chromone derivatives and not specific to this compound.

Vi. Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Novel Chroman-4-one Derivatives with Enhanced Bioactivity

Future progress in the therapeutic application of chroman-4-ones hinges on the rational design and synthesis of new derivatives with improved potency and selectivity. nih.gov This approach is guided by an understanding of structure-activity relationships (SAR), which informs the strategic modification of the chroman-4-one core to optimize its pharmacological properties. nih.gov

Key strategies for the rational design of novel chroman-4-one derivatives include:

Aromatic Ring Modification: Altering substituents on the benzene (B151609) portion of the chroman-4-one nucleus can profoundly influence biological activity. The nature and position of these substituents affect the molecule's electronic properties and lipophilicity, which in turn can impact how it binds to its biological target.

C2-Position Substitution: The group attached at the C2-position is often a critical determinant of a compound's biological effects. Replacing the methyl group found in 7-Chloro-2-methylchroman-4-one with different alkyl or aryl groups allows for a systematic exploration of how these changes affect the compound's efficacy and selectivity.

C3-Position Functionalization: Introducing various functional groups at the C3-position can create additional points of interaction with biological targets, a strategy that has proven successful in developing potent enzyme inhibitors.

Hybrid Molecule Synthesis: A promising approach involves creating hybrid molecules that combine the chroman-4-one scaffold with other pharmacologically active moieties. This can lead to compounds with dual or synergistic activities, potentially targeting multiple pathways involved in a disease.

The synthesis of these novel derivatives often requires multi-step chemical reactions. Modern synthetic methods are crucial for achieving high yields and controlling the three-dimensional arrangement of atoms (stereoselectivity), which is often vital for biological activity. The development of efficient and adaptable synthetic routes is essential for generating a diverse library of compounds for biological screening.

In-depth Mechanistic Elucidation of Biological Actions and Target Interactions

A crucial area for future research is to unravel the precise molecular mechanisms by which chroman-4-one derivatives exert their biological effects. While initial studies may identify a particular biological activity, a deeper understanding of the underlying mechanism is essential for their continued development as therapeutic agents.

Advanced techniques that are instrumental in these investigations include:

X-ray Crystallography: This technique can provide a three-dimensional, atomic-level view of how a chroman-4-one derivative binds to its protein target, revealing key interactions.

Computational Modeling and Molecular Docking: Computer-based simulations can predict how strongly a derivative will bind to a target protein and its likely orientation within the binding site. This information can then guide the design of more potent compounds.

Biochemical and Cellular Assays: A range of laboratory tests, both in test tubes and in living cells, are necessary to confirm that a compound is hitting its intended target, to assess the functional consequences of this interaction, and to determine the downstream effects on cellular signaling pathways.

Proteomics and Genomics Approaches: These large-scale methods can identify the complete set of proteins and genes that are affected by treatment with a chroman-4-one derivative. This can reveal not only the intended target but also any off-target effects, and may even uncover entirely new targets.

By integrating these approaches, researchers can construct a comprehensive understanding of how these compounds function at the molecular and cellular levels, which is critical for their optimization as drugs.

Identification of New Molecular Targets and Signaling Pathways

While some molecular targets of chroman-4-one derivatives are known, their full therapeutic potential may be realized through the discovery of novel targets and the modulation of previously uncharacterized signaling pathways.

Strategies for identifying new molecular targets include:

Phenotypic Screening: This involves testing a library of chroman-4-one derivatives in disease models (either cell-based or in whole organisms) to identify compounds that produce a desired effect. Subsequent studies can then pinpoint the molecular target responsible for this effect.

Chemical Proteomics: Techniques such as affinity chromatography, where a chroman-4-one derivative is used as "bait" to "fish out" its binding partners from a complex mixture of cellular proteins, can be used to identify direct targets.

Genetic Approaches: Using powerful tools like CRISPR-Cas9, researchers can systematically knock out genes to see which ones make cells resistant or more sensitive to a particular chroman-4-one derivative. This can point to the protein encoded by that gene as being involved in the compound's mechanism of action.

The identification of new targets will open up new avenues for therapeutic intervention and expand the potential applications of the chroman-4-one scaffold.

Exploration of Emerging Therapeutic Applications of Chroman-4-one Derivatives

Building on a growing understanding of their biological activities and molecular targets, future research is set to explore the application of chroman-4-one derivatives in a wider array of diseases.

Emerging therapeutic areas where these compounds are showing promise include:

Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of some chroman-4-one derivatives make them promising candidates for treating conditions like Alzheimer's and Parkinson's disease, where oxidative stress and inflammation are key contributors.

Metabolic Disorders: Certain derivatives have demonstrated the ability to modulate metabolic pathways, suggesting their potential use in treating diabetes and obesity.

Infectious Diseases: The antimicrobial and antiviral activities of some chroman-4-ones warrant further investigation for the development of new anti-infective agents, a critical need in an era of increasing drug resistance.

Cancer: The ability of some derivatives to induce programmed cell death (apoptosis) and inhibit the growth of cancer cells suggests their potential as anticancer agents. nih.govnih.gov Further research will focus on identifying the specific types of cancer that are most susceptible to these compounds and on elucidating their mechanisms of cytotoxicity. nih.govnih.gov

The continued exploration of the vast chemical possibilities of the chroman-4-one nucleus, combined with a deeper understanding of their biological mechanisms, holds significant promise for the discovery of novel and effective therapies for a multitude of human diseases.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 7-chloro-2-methylchroman-4-one, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves Claisen-Schmidt condensation or nucleophilic substitution to introduce substituents. For example, a base-catalyzed condensation (e.g., KOH in ethanol) between substituted acetophenones and aldehydes is effective, as demonstrated in the synthesis of analogous chromanones . Key considerations include:

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles, as shown for 2-(4-chlorophenyl)-6-methoxychroman-4-one .

- NMR spectroscopy : Identifies functional groups (e.g., methyl at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 210–390, depending on substituents) .

- HPLC : Assesses purity (>95% for biological assays) .

Q. How should this compound be stored to ensure stability during experimental workflows?

Answer:

- Storage conditions : Keep at 2–8°C in airtight, light-resistant containers to prevent photodegradation .

- Solubility : Dissolve in chloroform, DMSO, or ethyl acetate for stock solutions; avoid aqueous buffers unless stabilized .

- Handling : Use inert atmospheres (N₂/Ar) for hygroscopic derivatives to avoid hydrolysis .

Advanced Research Questions

Q. How do substituent modifications at the 2-methyl and 7-chloro positions influence the biological activity of chroman-4-one derivatives?

Answer:

- 2-Methyl group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays (e.g., MIC reduction from 50 μM to 10 μM) .

- 7-Chloro group : Increases electrophilicity, enabling covalent interactions with biological targets (e.g., kinase inhibition via nucleophilic substitution) .

- SAR strategies : Replace chloro with fluoro or methoxy to balance reactivity and toxicity . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or β-lactamases .

Q. What computational approaches can predict the reactivity and electronic properties of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, chloro substituents lower LUMO energy, favoring nucleophilic attack .

- Molecular Dynamics (MD) : Simulates interactions with biological membranes or proteins (e.g., 100-ns simulations to study stability in binding pockets) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. How can contradictions in reported biological activities of structurally similar chromanones be resolved?

Answer:

- Comparative meta-analysis : Normalize data across studies by controlling variables (e.g., cell lines, assay protocols). For instance, discrepancies in IC₅₀ values for anticancer activity may arise from differing MTT assay incubation times .

- Structural validation : Re-evaluate compound purity and stereochemistry via X-ray crystallography to rule out batch variability .

- Mechanistic studies : Use knock-out models (e.g., CRISPR-Cas9) to confirm target specificity and rule off-target effects .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the chroman-4-one core?

Answer:

- Directing groups : Introduce electron-donating groups (e.g., methoxy) at C-6 or C-8 to direct electrophiles to C-5 or C-7 .

- Catalytic systems : Use Lewis acids (e.g., AlCl₃) to activate specific positions. For example, AlCl₃-mediated Friedel-Crafts acylation favors C-4 substitution .

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states for meta-substitution .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in biological assays?

Answer:

- pH stability : Chroman-4-ones degrade under alkaline conditions (pH > 9) via ring-opening. Use buffered solutions (pH 6–7) for in vitro assays .

- Thermal stability : Decomposition occurs above 80°C; pre-sterilize solutions via filtration (0.22 μm) instead of autoclaving .

- Light exposure : UV irradiation induces C-Cl bond cleavage; conduct experiments under amber lighting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.